molecular formula C18H20O B1360629 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898755-60-7

3-(3,4-Dimethylphenyl)-4'-methylpropiophenone

Cat. No. B1360629
CAS RN: 898755-60-7
M. Wt: 252.3 g/mol
InChI Key: HATVPCJIXUUWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-4'-methylpropiophenone, also known as DMPMP, is an organic compound commonly used in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and acetone. DMPMP is a versatile compound that can be used in a variety of applications, such as synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

  • Rhodium-Mediated C–C Bond Activation : Research by Baksi et al. (2007) in the field of organometallic chemistry highlights the role of 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone derivatives in rhodium-mediated C–C bond activation. This study provides insights into the elimination and migration of alkyl groups in such compounds, essential for understanding complex organometallic reactions (Baksi et al., 2007).

  • Palladium-Catalyzed Arylation : A unique multiple arylation process involving 2-Hydroxy-2-methylpropiophenone, a related compound, is described by Wakui et al. (2004). This process, catalyzed by palladium, involves successive C-C and C-H bond cleavages, demonstrating the compound's potential in organic synthesis (Wakui et al., 2004).

  • Synthesis of Modified Propiophenones : Kasturi and Damodaran (1969) explored the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene, leading to the synthesis of modified propiophenones. This research is significant for synthesizing various propiophenone derivatives (Kasturi & Damodaran, 1969).

  • Allosteric Modifiers of Hemoglobin : Randad et al. (1991) investigated compounds structurally related to 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone for their ability to modify the oxygen affinity of human hemoglobin. This research is crucial for potential clinical applications in areas like ischemia and stroke (Randad et al., 1991).

  • Cathodic Reduction Studies : Barba et al. (1985) conducted a study on the cathodic reduction of α-bromopropiophenone, a compound related to 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone. This research adds to the understanding of electrochemical processes involving propiophenone derivatives (Barba et al., 1985).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-9-17(10-5-13)18(19)11-8-16-7-6-14(2)15(3)12-16/h4-7,9-10,12H,8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATVPCJIXUUWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644825
Record name 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898755-60-7
Record name 1-Propanone, 3-(3,4-dimethylphenyl)-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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